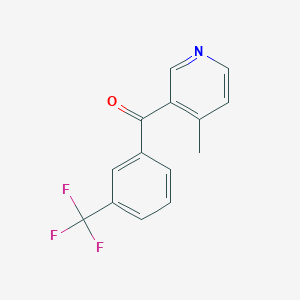
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine
Vue d'ensemble
Description
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine is a chemical compound with the linear formula C14H10F3NO . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine is represented by the linear formula C14H10F3NO . The InChI code for this compound is 1S/C14H10F3NO/c1-9-5-6-18-8-12(9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3 .Applications De Recherche Scientifique
Luminescent Rhenium(I) Complexes
Rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes, including derivatives of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, exhibit blue-green luminescence. These complexes show unique photophysical properties with emissions in the blue-green region, which are rare for rhenium(I) tricarbonyl complexes. The study of their electrochemical and photophysical properties suggests potential applications in materials science and luminescent devices (Li et al., 2012).
Novel Fluorinated Polyamides
A diamine containing pyridine and trifluoromethylphenyl groups, resembling the structure of 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, has been synthesized and used in the preparation of novel fluorinated polyamides. These polyamides are notable for their solubility in organic solvents, high glass transition temperatures, thermal stability, and mechanical strength, suggesting their potential in high-performance materials (Liu et al., 2013).
Catalysis and Ligand Properties
Complexes and adducts involving pyridine-bridged bis(1,2,3-triazolin-5-ylidenes), which share structural features with 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, have been synthesized and characterized. These structures exhibit interesting catalytic activities and are involved in catalytic reactions like Mizoroki-Heck reactions, indicating potential in catalysis and as ligands in organometallic chemistry (Wang et al., 2018).
Triorganostannyl Esters and Photophysical Properties
Triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, structurally similar to 4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine, have been synthesized and studied. These compounds offer insights into the impact of organic ligands on the photophysical properties of metals, indicating potential applications in the study of materials with unique optical properties (Tzimopoulos et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
(4-methylpyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-6-18-8-12(9)13(19)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRTVLFSGZNGIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(3-trifluoromethylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



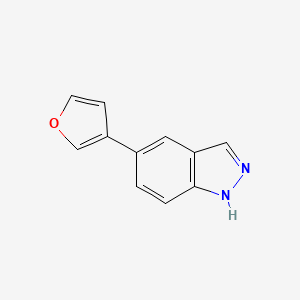

![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)


![3-[2-(2-Methoxyethoxy)ethyl]pyrrolidine](/img/structure/B1453078.png)
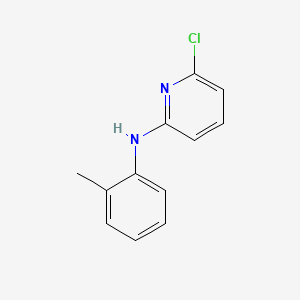
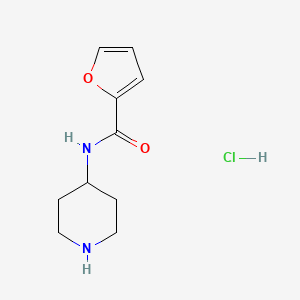

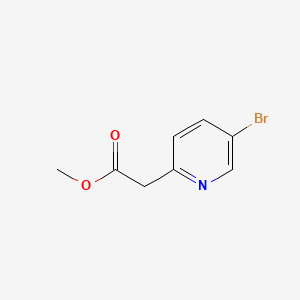
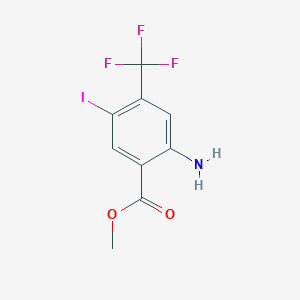
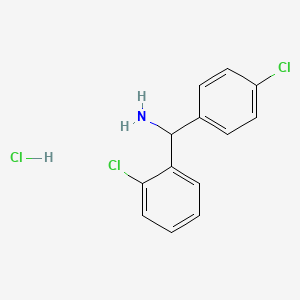
![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine](/img/structure/B1453094.png)